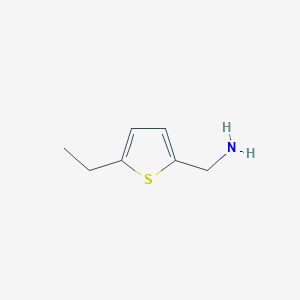

(5-Ethylthiophen-2-yl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(5-Ethylthiophen-2-yl)methanamine” is a chemical compound with the CAS Number: 104162-80-3 . It has a molecular weight of 141.24 and is also known as 2-(5-Ethylthiophen-2-yl)ethan-1-amine.

Molecular Structure Analysis

The IUPAC name for this compound is (5-ethyl-2-thienyl)methylamine . The InChI code for this compound is 1S/C7H11NS/c1-2-6-3-4-7(5-8)9-6/h3-4H,2,5,8H2,1H3 .

Physical And Chemical Properties Analysis

“(5-Ethylthiophen-2-yl)methanamine” is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .

Scientific Research Applications

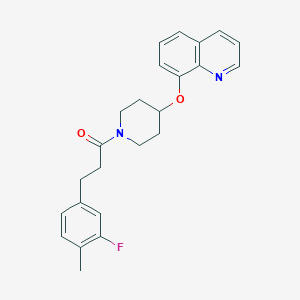

Serotonin Receptor Agonism : Novel derivatives of methanamine, including compounds structurally similar to (5-Ethylthiophen-2-yl)methanamine, have been identified as biased agonists of serotonin 5-HT1A receptors. These compounds exhibit distinct signaling pathways, potentially leading to differentiated therapeutic applications in central nervous system pathologies with reduced side effects (Sniecikowska et al., 2020).

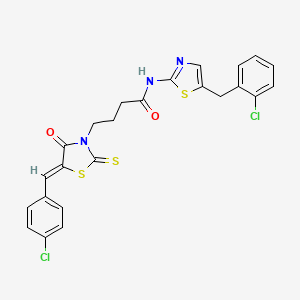

Antidepressant-like Activity : Some derivatives have shown promising antidepressant-like effects in vivo, especially in the Porsolt forced swimming test in rats. This suggests potential applications in the development of new antidepressant drugs (Sniecikowska et al., 2019).

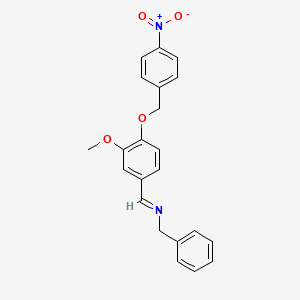

Anticonvulsant Agents : Research on heterocyclic Schiff bases, structurally related to (5-Ethylthiophen-2-yl)methanamine, has indicated their potential as anticonvulsant agents. Several synthesized compounds showed significant seizure protection in animal models (Pandey & Srivastava, 2011).

Metal Ion Sensing : Azomethine-thiophene ligands, similar to (5-Ethylthiophen-2-yl)methanamine, have been studied for their applications in metal ion sensing, particularly for Ni(II) and Pd(II). These compounds offer potential in the development of new chemosensors (Pedras et al., 2007).

Electro-Optic Materials : Derivatives of methanamine have been explored for use in nonlinear optical/electro-optic materials. These compounds have potential applications in the field of photonics and optoelectronics (Facchetti et al., 2003).

Anticancer Activity : Some compounds structurally related to (5-Ethylthiophen-2-yl)methanamine have shown promising in vitro antitumor activity against various human cancer cell lines. This opens avenues for research into new anticancer drugs (Károlyi et al., 2012).

Dopamine Agonists : Studies have been conducted on derivatives as potential dopamine agonists, indicating possible applications in treating disorders related to dopamine dysregulation (Cardellini et al., 1994).

Safety And Hazards

properties

IUPAC Name |

(5-ethylthiophen-2-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NS/c1-2-6-3-4-7(5-8)9-6/h3-4H,2,5,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHFOIHQJJZYQHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Ethylthiophen-2-yl)methanamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B2405727.png)

![N-butyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2405728.png)

![N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2405729.png)

![4-[(2-chloropyridin-3-yl)sulfonyl]-3-ethyl-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine](/img/structure/B2405731.png)

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2405736.png)

![(3-(1H-pyrazol-1-yl)phenyl)(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2405740.png)

![4-methoxy-3,5-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2405742.png)

methanone](/img/structure/B2405746.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-nitrophenyl)piperazine](/img/structure/B2405749.png)